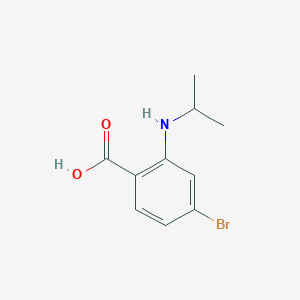![molecular formula C13H7ClF3NO4 B8762096 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol CAS No. 42874-63-5](/img/structure/B8762096.png)
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol is an organic compound with significant applications in various fields It is characterized by the presence of a phenol group substituted with a nitro group, a chloro group, and a trifluoromethyl group
Métodos De Preparación
The synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol typically involves the following steps:
Nucleophilic Aromatic Substitution: The synthesis begins with the nucleophilic aromatic substitution of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include quinones, amino derivatives, and substituted phenols.
Aplicaciones Científicas De Investigación
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceuticals, including antidepressants and anti-inflammatory agents.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and flame resistance.
Mecanismo De Acción
The mechanism of action of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)phenol: This compound lacks the nitro group and has different chemical properties and applications.
4-(Trifluoromethyl)phenol: This compound lacks both the chloro and nitro groups, resulting in distinct reactivity and uses.
Propiedades
Número CAS |
42874-63-5 |
|---|---|
Fórmula molecular |
C13H7ClF3NO4 |
Peso molecular |
333.64 g/mol |
Nombre IUPAC |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-12(9)22-8-2-3-10(18(20)21)11(19)6-8/h1-6,19H |
Clave InChI |
WYTRKEWETULQOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




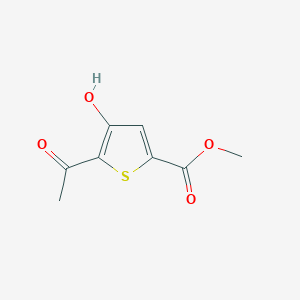
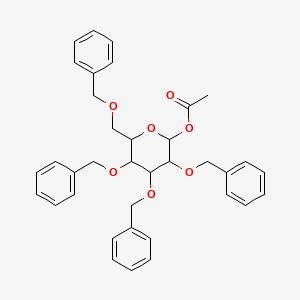
![2-[(Chloromethoxy)methyl]toluene](/img/structure/B8762051.png)

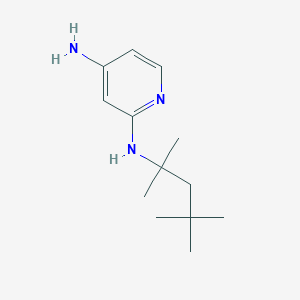

![Methyl 3-[(2-methylquinolin-4-yl)amino]benzoate](/img/structure/B8762077.png)

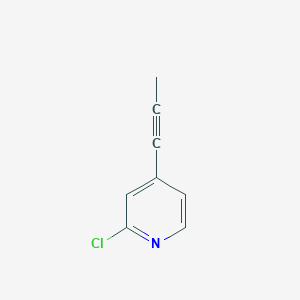

![1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)-](/img/structure/B8762095.png)
